molecular formula C21H28FN3O2 B12231259 1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B12231259
M. Wt: 373.5 g/mol
InChI Key: ZXYFSIXEOXTUQV-UHFFFAOYSA-N
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Description

1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a piperidine ring, a piperazine ring, and a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine.

    Alkyne Addition: The resulting piperidine intermediate is then reacted with 4-methylpiperazine and an alkyne compound under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of piperidine and piperazine derivatives with biological targets.

    Chemical Biology: The compound serves as a tool for probing the mechanisms of action of various enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl group may enhance the compound’s binding affinity to these targets, while the piperidine and piperazine rings contribute to its overall pharmacological profile. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzoyl)piperidin-4-amine hydrochloride
  • 2-(Cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide

Uniqueness

1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28FN3O2

Molecular Weight

373.5 g/mol

IUPAC Name

(2-fluorophenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone

InChI

InChI=1S/C21H28FN3O2/c1-23-13-15-24(16-14-23)10-4-5-17-27-18-8-11-25(12-9-18)21(26)19-6-2-3-7-20(19)22/h2-3,6-7,18H,8-17H2,1H3

InChI Key

ZXYFSIXEOXTUQV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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